![molecular formula C28H25N3O2S2 B2707853 N'-(diphenylcarbamothioyl)-4-methyl-N-[(phenylsulfonyl)methyl]benzenecarboximidamide CAS No. 130925-07-4](/img/structure/B2707853.png)
N'-(diphenylcarbamothioyl)-4-methyl-N-[(phenylsulfonyl)methyl]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(diphenylcarbamothioyl)-4-methyl-N-[(phenylsulfonyl)methyl]benzenecarboximidamide is a useful research compound. Its molecular formula is C28H25N3O2S2 and its molecular weight is 499.65. The purity is usually 95%.
BenchChem offers high-quality N'-(diphenylcarbamothioyl)-4-methyl-N-[(phenylsulfonyl)methyl]benzenecarboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(diphenylcarbamothioyl)-4-methyl-N-[(phenylsulfonyl)methyl]benzenecarboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Agent
This compound is a derivative of benzenesulfonamide and has been studied for its potential as an anticancer agent . It has been found to inhibit carbonic anhydrase IX, a gene that is overexpressed in many solid tumors . By selectively inhibiting this gene, the compound can potentially serve as a novel antiproliferative agent .
Antimicrobial Agent
In addition to its potential as an anticancer agent, this compound has also been studied for its antimicrobial properties . The compound’s inhibitory effect on carbonic anhydrase IX can interfere with bacterial growth, making it a potential candidate for the development of new antimicrobial agents .
Selective Acylation
The compound “N-(3-Amino-4-methylphenyl)benzamide” is a crucial building block of many drug candidates . It can be synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process is relatively complicated due to the presence of two amine groups in different chemical environments, leading to the coexistence of parallel monoacylation by-products and consecutive diacylation by-products .
Kinetics Study in Microflow System
The synthesis of “N-(3-Amino-4-methylphenyl)benzamide” has been studied in a continuous flow microreactor system . This system allows for the determination of intrinsic reaction kinetics parameters, including reaction rates, activation energies, and pre-exponential factors . The established kinetic model can calculate the selectivity and conversion of the acylation reaction .
Optimization of Reaction Conditions
The kinetic model developed in the microflow system can be used to optimize reaction conditions . As a result, “N-(3-Amino-4-methylphenyl)benzamide” was synthesized in the microreactor with a yield of 85.7% within 10 minutes .
Synthesis of 1,2,4-Triazole Derivatives
The compound “3-[(1Z)-{[(benzenesulfonyl)methyl]amino}(4-methylphenyl)methylidene]-1,1-diphenylthiourea” can be used in the synthesis of 1,2,4-triazole derivatives . These derivatives have a wide range of applications in medicinal chemistry .
Propiedades
IUPAC Name |
3-[(Z)-N-(benzenesulfonylmethyl)-C-(4-methylphenyl)carbonimidoyl]-1,1-diphenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S2/c1-22-17-19-23(20-18-22)27(29-21-35(32,33)26-15-9-4-10-16-26)30-28(34)31(24-11-5-2-6-12-24)25-13-7-3-8-14-25/h2-20H,21H2,1H3,(H,29,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFKMGSLPRLVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NCS(=O)(=O)C2=CC=CC=C2)NC(=S)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/CS(=O)(=O)C2=CC=CC=C2)/NC(=S)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(diphenylcarbamothioyl)-4-methyl-N-[(phenylsulfonyl)methyl]benzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

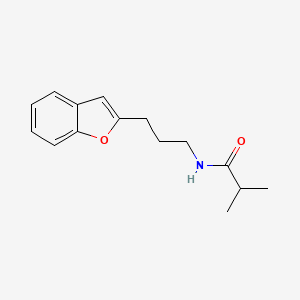
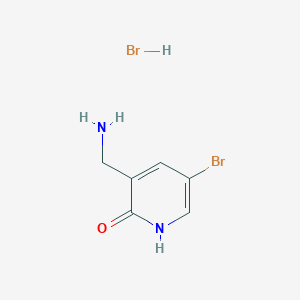
![[5-(2-Methoxyphenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2707772.png)
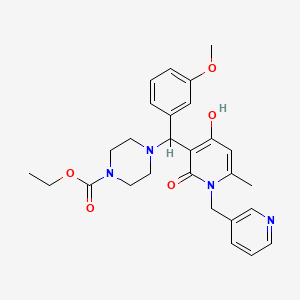



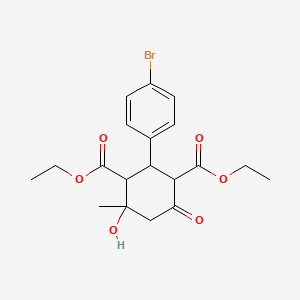



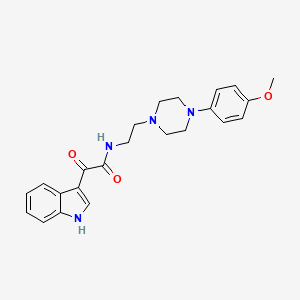
![1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;hydrochloride](/img/structure/B2707791.png)
![4-Piperidineacetic acid, 1-[3-(2-methylphenyl)-1-oxobutyl]-](/img/structure/B2707793.png)